molecular formula C8H12O2 B6236307 rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid CAS No. 1354360-11-4

rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid

Cat. No. B6236307
CAS RN: 1354360-11-4
M. Wt: 140.2
InChI Key:
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Description

Rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid (Rac-BCH) is an organic compound with a wide range of applications in the laboratory and in scientific research. Rac-BCH is a cyclic carboxylic acid, and it is the racemic form of the compound. It is a white crystalline solid, soluble in organic solvents, and is used in a variety of laboratory experiments and research applications.

Scientific Research Applications

Rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid is a versatile compound that has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of peptides, peptidomimetics, and other biomolecules. In addition, rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid has been used in the synthesis of polymers and other materials, as well as in the synthesis of dyes and pigments.

Mechanism of Action

Rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid acts as an acid-catalyzed nucleophile in the presence of a base. It is an electrophilic compound, meaning it is attracted to electrons and can react with other compounds to form new compounds. rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid is also an excellent catalyst for a variety of reactions, including the synthesis of peptides and peptidomimetics.
Biochemical and Physiological Effects
rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid has been studied for its potential biochemical and physiological effects. In vitro studies have demonstrated that rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid can inhibit the activity of several enzymes, including cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). It has also been shown to have anti-inflammatory and anti-oxidant effects. In addition, rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid has been shown to have an inhibitory effect on the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid in laboratory experiments include its low cost and availability, its high solubility in organic solvents, and its ability to act as an acid-catalyzed nucleophile. The limitations of using rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid in laboratory experiments include its low reactivity and its tendency to form byproducts.

Future Directions

Future research on rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid could focus on its potential applications in the synthesis of novel compounds, its potential as a therapeutic agent, and its potential as a catalyst for a variety of reactions. Additionally, further research could focus on its biochemical and physiological effects, its potential as an anti-inflammatory and anti-oxidant agent, and its potential as a drug target. Finally, further research could focus on its potential as a food additive and its potential for use in the synthesis of polymers and other materials.

Synthesis Methods

Rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid can be synthesized by a variety of methods, including the reaction of an aldehyde with a Grignard reagent, the reaction of a ketone with an aldehyde, and the reaction of a ketone with an alcohol. The synthesis of rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid can also be accomplished by the acid-catalyzed reaction of an aldehyde with an alcohol.

properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Ethanol", "Acetic acid", "Sodium borohydride", "Hydrogen peroxide", "Sodium hydroxide", "Chloroacetic acid" ], "Reaction": [ "Step 1: Cyclopentadiene and maleic anhydride are reacted in a Diels-Alder reaction to form the adduct.", "Step 2: The adduct is hydrolyzed with sodium hydroxide to form the corresponding diacid.", "Step 3: The diacid is converted to the diester with methanol and hydrochloric acid.", "Step 4: The diester is reduced with sodium borohydride to form the diol.", "Step 5: The diol is oxidized with hydrogen peroxide and sodium hydroxide to form the diketone.", "Step 6: The diketone is reacted with chloroacetic acid to form the final product, rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid." ] }

CAS RN

1354360-11-4

Product Name

rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid

Molecular Formula

C8H12O2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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